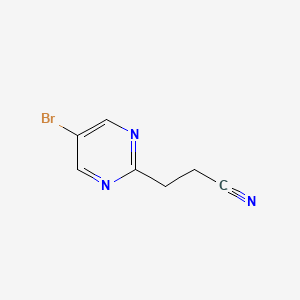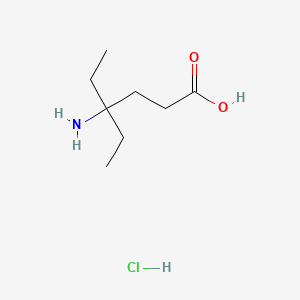![molecular formula C10H9F3O2 B13586568 (2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid](/img/structure/B13586568.png)
(2S)-2-[3-(trifluoromethyl)phenyl]propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its distinctive structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base, such as sodium hydroxide, to form 3-(trifluoromethyl)cinnamaldehyde.
Reduction: The cinnamaldehyde is then reduced using a reducing agent like sodium borohydride to yield 3-(trifluoromethyl)phenylpropanol.
Oxidation: The phenylpropanol is oxidized using an oxidizing agent such as potassium permanganate to produce (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid.
Industrial Production Methods
In industrial settings, the production of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Utilizing catalysts like palladium on carbon for the reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of trifluoromethylphenylpropanol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 3-[2-(Trifluoromethyl)phenyl]propanoic acid
- Trifluoromethyl phenyl sulfone
Uniqueness
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
(2S)-2-[3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O2/c1-6(9(14)15)7-3-2-4-8(5-7)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |
InChIキー |
JUQMRSYCLKEWAV-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
正規SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


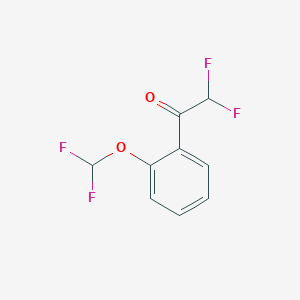

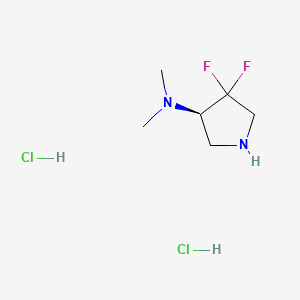

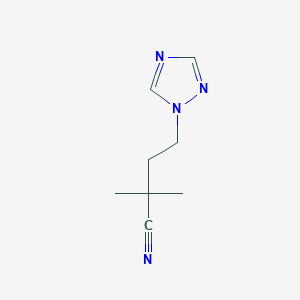
![N-(3-chloro-4-fluorophenyl)-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2,4,6-tetraen-3-amine](/img/structure/B13586521.png)
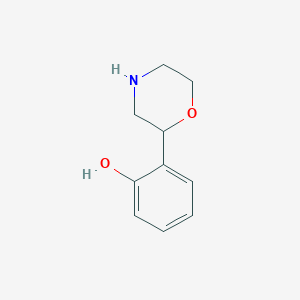
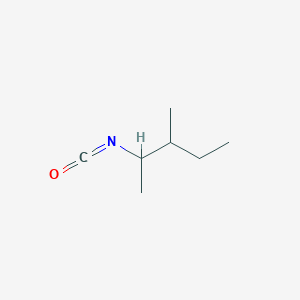
![rac-tert-butyl(3aR,7aS)-5-(6-formylpyridazin-3-yl)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13586531.png)
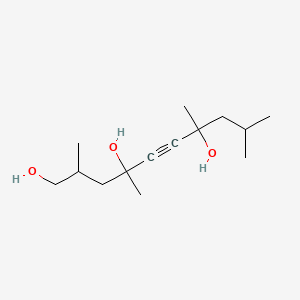
![tert-butyl N-methyl-N-[4-(methylamino)butan-2-yl]carbamate](/img/structure/B13586542.png)
